molecular formula C24H22ClN2+ B094371 1,1'-Dibenzyl-4,4'-bipyridinium dichloride CAS No. 1102-19-8

1,1'-Dibenzyl-4,4'-bipyridinium dichloride

Cat. No.: B094371
CAS No.: 1102-19-8
M. Wt: 373.9 g/mol
InChI Key: AFJIFMFASWKFEU-UHFFFAOYSA-M
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Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The compound can be used in the fabrication of photo-driven bioanodes . It also acts as a dopant with 2D layered materials to form an n-type chemical dopant that can be used to enhance the electrical properties of the triboelectric devices .

Biochemical Analysis

Biochemical Properties

1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be introduced to form a path for the transport of electrons from the thylakoid membranes to the mediator This property allows it to play a significant role in biochemical reactions, particularly those involving electron transport

Molecular Mechanism

It is known to act as a path for the transport of electrons , which suggests it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-Dibenzyl-4,4'-bipyridinium dichloride' involves the reaction of 4,4'-bipyridine with benzyl chloride in the presence of a base to form 1,1'-dibenzyl-4,4'-bipyridine. This intermediate is then reacted with hydrochloric acid to form the final product, '1,1'-Dibenzyl-4,4'-bipyridinium dichloride'.", "Starting Materials": ["4,4'-bipyridine", "benzyl chloride", "base", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 4,4'-bipyridine in a suitable solvent such as ethanol or acetonitrile.", "Step 2: Add benzyl chloride and a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Stir the reaction mixture at an elevated temperature for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Dissolve the solid in hydrochloric acid and stir the mixture at room temperature for several hours.", "Step 6: Filter the resulting solid and wash with water to obtain '1,1'-Dibenzyl-4,4'-bipyridinium dichloride' as a white crystalline solid."] }

CAS No.

1102-19-8

Molecular Formula

C24H22ClN2+

Molecular Weight

373.9 g/mol

IUPAC Name

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;chloride

InChI

InChI=1S/C24H22N2.ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;/h1-18H,19-20H2;1H/q+2;/p-1

InChI Key

AFJIFMFASWKFEU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-]

1102-19-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the electrochemical properties of benzyl viologen?

A2: Benzyl viologen exhibits two distinct reduction steps under polarographic analysis. [] The first step involves a single-electron reduction, which is reversible for both benzyl viologen and its analog, methyl viologen. [] The second reduction step, involving another electron transfer, is considered irreversible for benzyl viologen at the dropping mercury electrode, unlike methyl viologen, which shows fleeting reversibility. []

Q2: Can benzyl viologen be utilized for material science applications?

A3: Yes, research suggests that benzyl viologen can act as a corrosion inhibitor for Q235 steel in acidic environments (1 M HCl). [] The exact mechanism and effectiveness of this corrosion inhibition require further investigation. Additionally, a study has explored the potential of benzyl viologen for electrochromic detection of latent fingerprints on metal surfaces. [] This application leverages the color change of benzyl viologen upon reduction, potentially offering a sensitive visualization technique in forensic science.

Q3: How does the structure of viologen derivatives influence their complexation behavior?

A4: The structure of viologen derivatives significantly impacts their complexation behavior. For instance, while 1,1′-dimethyl-4,4′-bipyridinium dichloride (methyl viologen) forms a chiral charge-transfer (CT) complex with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA) that can host guest molecules like n-alkyl alcohols, 1,1′-diphenyl-4,4′-bipyridinium dichloride and 1,1′-dibenzyl-4,4′-bipyridinium dichloride form achiral CT complexes without guest inclusion. [] This difference in complexation behavior likely arises from variations in steric hindrance and electronic effects imposed by the different substituents on the viologen core. []

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